1-[(1S,5R)-2'-Propan-2-ylspiro[6-oxabicyclo[3.1.0]hexane-3,3'-azetidine]-1'-yl]ethanone is a complex organic compound characterized by its unique molecular structure and potential applications in various scientific fields. The compound is classified under the category of bicyclic compounds, which are known for their structural complexity and varied reactivity.
The compound's IUPAC name indicates its structural features, including a spirocyclic arrangement and the presence of an azetidine moiety. It is primarily synthesized through organic reactions involving bicyclic intermediates and has been documented in various chemical databases such as PubChem and American Elements .
The synthesis of 1-[(1S,5R)-2'-Propan-2-ylspiro[6-oxabicyclo[3.1.0]hexane-3,3'-azetidine]-1'-yl]ethanone typically involves several steps:
The synthesis may utilize various reagents and solvents, including organic solvents for reaction media, and may require specific conditions such as temperature control and inert atmospheres to prevent unwanted side reactions.
The molecular structure of 1-[(1S,5R)-2'-Propan-2-ylspiro[6-oxabicyclo[3.1.0]hexane-3,3'-azetidine]-1'-yl]ethanone can be represented in several formats:
CC(C)C1C2(C[C@@H]3[C@H](C2)O3)CN1C(=O)C
InChI=1S/C12H19NO2/c1-7(2)11-12(6-13(11)8(3)14)4-9-10(5-12)15-9/h7,9-11H,4-6H2,1-3H3/t9-,10+,11?,12?
The structure features a spirocyclic framework that includes both a six-membered oxabicyclo ring and an azetidine ring connected to an ethanone moiety.
The compound has a PubChem CID of 132327675, indicating its registration in chemical databases where further details about its properties can be accessed .
The reactivity of 1-[(1S,5R)-2'-Propan-2-ylspiro[6-oxabicyclo[3.1.0]hexane-3,3'-azetidine]-1'-yl]ethanone can involve:
Specific reaction conditions such as temperature, solvent choice, and catalyst presence can significantly influence the outcome and efficiency of these reactions.
Further research into specific biological assays or chemical interactions would be necessary to elucidate its mechanism of action fully.
The compound appears as an oil at room temperature and has been noted to have specific storage requirements (ideally at 4 °C).
Key chemical properties include:
Additional detailed analyses such as spectroscopy (NMR, IR) would provide insights into functional groups and molecular dynamics.
The potential applications of 1-[(1S,5R)-2'-Propan-2-ylspiro[6-oxabicyclo[3.1.0]hexane-3,3'-azetidine]-1'-yl]ethanone may span various fields including:
CAS No.: 143545-90-8
CAS No.: 2508-19-2
CAS No.: 254114-34-6
CAS No.:
CAS No.:
CAS No.: 2138047-64-8